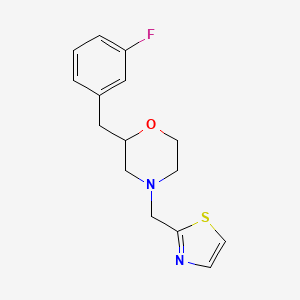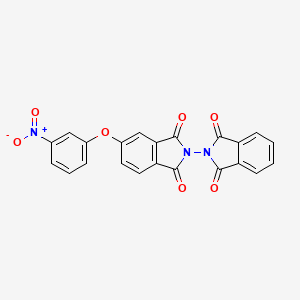![molecular formula C18H13ClN4O B6107744 1-benzyl-4-(4-chlorophenyl)-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B6107744.png)
1-benzyl-4-(4-chlorophenyl)-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-(4-chlorophenyl)-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one is a heterocyclic compound that has been widely studied for its potential in various scientific applications. This compound is synthesized using a specific method and has been shown to have a unique mechanism of action, leading to various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-benzyl-4-(4-chlorophenyl)-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one involves the inhibition of protein kinases, specifically the Aurora kinases. These kinases play a crucial role in cell division and are often overexpressed in cancer cells. By inhibiting these kinases, this compound can induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. In addition, this compound has also been shown to have neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-benzyl-4-(4-chlorophenyl)-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one in lab experiments include its unique mechanism of action, its anti-cancer properties, and its potential in treating other diseases such as Alzheimer's and Parkinson's. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are many future directions for the study of 1-benzyl-4-(4-chlorophenyl)-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one. One direction is to further study its mechanism of action and identify potential targets for drug development. Another direction is to explore its potential in combination therapy with other anti-cancer drugs. Additionally, further studies are needed to fully understand the potential of this compound in treating other diseases such as Alzheimer's and Parkinson's.
Métodos De Síntesis
The synthesis of 1-benzyl-4-(4-chlorophenyl)-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one involves a multistep process that begins with the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction produces 4-chloro-α-ethoxycarbonyl cinnamic acid, which is then reacted with hydrazine hydrate to form 4-chloro-α-hydrazinocinnamic acid. The final step involves the reaction of this compound with benzyl isocyanide to produce this compound.
Aplicaciones Científicas De Investigación
1-benzyl-4-(4-chlorophenyl)-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one has been studied for its potential in various scientific applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. In addition, this compound has also been studied for its potential in treating other diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-benzyl-4-(4-chlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O/c19-14-8-6-13(7-9-14)16-15-10-20-23(17(15)22-18(24)21-16)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFVGANFIWGTLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=NC(=O)NC(=C3C=N2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-3-{1-[(methylthio)acetyl]-3-piperidinyl}-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6107661.png)

![4-(2,4-dimethoxybenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6107694.png)
![4-isobutyl-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6107702.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6107715.png)
![4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B6107719.png)
![4-ethyl-2-{[(2-fluorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B6107722.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[(1-methyl-4-piperidinyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6107728.png)
![1-(3-hydroxy-4-methoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B6107734.png)

![3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6107751.png)

![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide](/img/structure/B6107771.png)
![3-allyl-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B6107785.png)